molecular formula C32H42O5Si2 B12945482 2-(3,6-Bis((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid

2-(3,6-Bis((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid

Cat. No.: B12945482
M. Wt: 562.8 g/mol
InChI Key: CREKXOLASLKQKR-UHFFFAOYSA-N
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Description

2-(3,6-Bis((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid is a complex organic compound that features a xanthene core substituted with triethylsilyl groups and a benzoic acid moiety

Preparation Methods

The synthesis of 2-(3,6-Bis((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid typically involves multiple steps, starting with the preparation of the xanthene core. The triethylsilyl groups are introduced through silylation reactions, which are often carried out using reagents such as triethylsilyl chloride in the presence of a base like pyridine.

Chemical Reactions Analysis

2-(3,6-Bis((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,6-Bis((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triethylsilyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with its target, modulating its activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include:

These comparisons highlight the unique combination of the xanthene core and triethylsilyl groups in 2-(3,6-Bis((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C32H42O5Si2

Molecular Weight

562.8 g/mol

IUPAC Name

2-[3,6-bis(triethylsilyloxy)-9H-xanthen-9-yl]benzoic acid

InChI

InChI=1S/C32H42O5Si2/c1-7-38(8-2,9-3)36-23-17-19-27-29(21-23)35-30-22-24(37-39(10-4,11-5)12-6)18-20-28(30)31(27)25-15-13-14-16-26(25)32(33)34/h13-22,31H,7-12H2,1-6H3,(H,33,34)

InChI Key

CREKXOLASLKQKR-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)O[Si](CC)(CC)CC)C4=CC=CC=C4C(=O)O

Origin of Product

United States

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